![molecular formula C12H17FN4O2S B6435205 N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide CAS No. 2549013-06-9](/img/structure/B6435205.png)
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide (FPCM) is a synthetic cyclic sulfonamide compound that has been used in various scientific research applications. It is a versatile compound that can be utilized in a wide range of laboratory experiments, due to its biochemical and physiological effects. In
Scientific Research Applications
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and protein-ligand binding. It has also been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and thymidylate synthase (TS). N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has also been used in the study of the structure and function of G-protein coupled receptors (GPCRs).
Mechanism of Action
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide works by binding to the active site of the target enzyme and inhibiting its activity. This inhibition can be either reversible or irreversible, depending on the specific enzyme and the concentration of the compound. N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is also able to bind to GPCRs, which can lead to the activation or inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, including cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and thymidylate synthase (TS). N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has also been shown to inhibit the activity of G-protein coupled receptors (GPCRs), which can lead to the activation or inhibition of downstream signaling pathways.
Advantages and Limitations for Lab Experiments
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized from a variety of starting materials, which makes it easy to obtain and use in experiments. Additionally, N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has been shown to be a potent inhibitor of several enzymes, making it useful for studying enzyme inhibition. However, N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is not water soluble, which can make it difficult to use in experiments that require aqueous solutions.
Future Directions
The potential future directions for N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide are numerous. One potential direction is the development of new inhibitors of enzymes, such as cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and thymidylate synthase (TS). Additionally, N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide could be used to study the structure and function of G-protein coupled receptors (GPCRs), as well as to develop new drugs that target these receptors. Finally, N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide could be used to study the effects of drug metabolism and drug-drug interactions.
Synthesis Methods
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can be synthesized from a variety of starting materials. The most common method of synthesis is the reaction of pyrrolidin-3-yl-methylcyclopropanesulfonamide with 5-fluoro-2-pyrimidinol in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane at room temperature. The product can then be isolated by filtration and purified by recrystallization.
properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2S/c1-16(20(18,19)11-2-3-11)10-4-5-17(8-10)12-14-6-9(13)7-15-12/h6-7,10-11H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRMUBHRDJYWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
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